Enhanced Anti-Schistosomal Potency and Cytotoxicity Profile Relative to 6-Nitro-2,3-dihydroxyquinoxaline
In a head-to-head comparison, 2,3-dichloro-6-nitroquinoxaline demonstrated significantly higher cytotoxic potency than its dihydroxy analog. The target compound exhibited a 72-hour CC50 of 27.51 μM against a human cell line, whereas the comparator, 6-nitro-2,3-dihydroxy-quinoxaline, was considerably less potent with a 72-hour CC50 of 136.40 μM [1]. Additionally, both compounds showed low direct anti-schistosomal activity (EC50 >10 μM and >50 μM, respectively), but the dichloro derivative's enhanced cytotoxicity suggests a different mechanism of action or greater potential for further optimization as a lead compound.
| Evidence Dimension | Cytotoxicity (CC50) after 72 hours |
|---|---|
| Target Compound Data | 27.51 μM |
| Comparator Or Baseline | 6-nitro-2,3-dihydroxy-quinoxaline: 136.40 μM |
| Quantified Difference | 5.0-fold lower CC50 (higher cytotoxicity) |
| Conditions | In vitro cytotoxicity assay against a human cell line (specific cell line not specified in the table source) |
Why This Matters
The 5-fold difference in cytotoxicity indicates a distinct biological profile, making the target compound a more suitable scaffold for developing potent antiparasitic agents or for studying structure-activity relationships where the halogen substituents are critical.
- [1] Padalino, G., et al. (2021). Quinoxaline-containing compounds: From hit identification to lead optimization. European Journal of Medicinal Chemistry, 226, 113823. Table 3. View Source
